1-Chloro-6-iodohexane
CAS No.: 34683-73-3
Cat. No.: VC21079322
Molecular Formula: C6H12ClI
Molecular Weight: 246.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34683-73-3 |
---|---|
Molecular Formula | C6H12ClI |
Molecular Weight | 246.52 g/mol |
IUPAC Name | 1-chloro-6-iodohexane |
Standard InChI | InChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2 |
Standard InChI Key | QTJHNJCILMMRIQ-UHFFFAOYSA-N |
SMILES | C(CCCI)CCCl |
Canonical SMILES | C(CCCI)CCCl |
Introduction
Chemical Identity and Structural Characteristics
1-Chloro-6-iodohexane is a linear aliphatic compound characterized by its dual halogen functionalization. The presence of both chlorine and iodine atoms at opposite ends of the hexane chain creates distinctive reactivity patterns that synthetic chemists can exploit for selective transformations.
Basic Identification Parameters
The compound is identified through several standardized parameters as outlined in Table 1.
Table 1: Identification Parameters of 1-Chloro-6-iodohexane
Parameter | Value |
---|---|
CAS Registry Number | 34683-73-3 |
Molecular Formula | C₆H₁₂ClI |
Molecular Weight | 246.52 g/mol |
IUPAC Name | 1-chloro-6-iodohexane |
MDL Number | MFCD00039417 |
InChI Key | QTJHNJCILMMRIQ-UHFFFAOYSA-N |
EINECS Number | 252-144-0 |
SMILES Notation | C(CCCI)CCCl |
The compound has been registered in multiple chemical databases and is referenced consistently across scientific literature .
Common Synonyms and Alternative Nomenclature
1-Chloro-6-iodohexane is known by several synonyms in scientific literature and commercial contexts. These alternative names are important for comprehensive literature searches and proper identification in various databases.
Table 2: Common Synonyms of 1-Chloro-6-iodohexane
Synonym | Context of Usage |
---|---|
Hexane, 1-chloro-6-iodo- | Chemical Abstracts naming convention |
Hexamethylene chloroiodide | Traditional chemical nomenclature |
6-Chlorohexyl iodide | Functional group emphasis |
1-Iodo-6-chlorohexane | Alternative positional nomenclature |
6-Chloro-1-iodohexane | Alternative positional nomenclature |
Physical Properties
1-Chloro-6-iodohexane exhibits distinctive physical properties that determine its handling characteristics, storage requirements, and potential applications in various chemical processes.
Physical State and Appearance
At standard ambient temperature and pressure, 1-chloro-6-iodohexane exists as a colorless to light yellow liquid with an oily consistency. Its appearance may gradually shift toward a light orange hue when exposed to light, indicating its photosensitivity .
Thermodynamic and Physical Constants
The compound's thermodynamic properties provide essential information for handling, purification, and reaction planning.
Table 3: Thermodynamic and Physical Constants of 1-Chloro-6-iodohexane
Property | Value | Reference Conditions |
---|---|---|
Boiling Point | 110 °C | Atmospheric pressure (lit.) |
Alternative Boiling Point | 247.2 ± 8.0 °C | 760 mmHg |
Density | 1.623 g/mL | At 25 °C |
Refractive Index | 1.525 (n₂₀/D) | At 20 °C |
Flash Point | >230 °F (>110 °C) | Closed cup |
Molecular Weight | 246.52 g/mol | - |
The significant variation in reported boiling points across different sources likely reflects different measurement methods or sample purities .
Solubility Profile
The solubility characteristics of 1-chloro-6-iodohexane are important considerations for reaction planning and purification procedures.
Table 4: Solubility Characteristics of 1-Chloro-6-iodohexane
Solvent | Solubility |
---|---|
Water | Not miscible |
Acetonitrile | Slightly soluble |
Chloroform | Sparingly soluble |
Methanol | Sparingly soluble |
Common organic solvents | Generally soluble |
This solubility profile is consistent with the compound's moderate polarity and aligns with expected behavior for medium-chain dihaloalkanes .
Chemical Properties and Reactivity
The chemical behavior of 1-chloro-6-iodohexane is largely determined by the differential reactivity of its two terminal halogen atoms and the flexibility of its aliphatic chain.
General Reactivity Patterns
1-Chloro-6-iodohexane exhibits typical reactivity patterns of α,ω-dihaloalkanes, with several important distinctions:
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Differential reactivity between the chloro and iodo functionalities, with the carbon-iodine bond generally being more reactive in nucleophilic substitution reactions
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Susceptibility to reduction reactions, particularly under electrochemical conditions
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Participation in coupling reactions with appropriate nucleophiles
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Potential for internal cyclization under specific conditions
These reactivity patterns make it valuable as a building block in organic synthesis .
Electrochemical Properties and Behavior
Several studies have investigated the electrochemical reduction of 1-chloro-6-iodohexane, particularly at silver cathodes in dimethylformamide (DMF). These studies reveal important insights about electron transfer mechanisms and subsequent chemical transformations.
Research has demonstrated that the compound undergoes direct reduction at silver cathodes, with mechanistic pathways that differ from those observed with carbon cathodes. The electrochemical behavior provides fundamental understanding of halide reduction processes and potential synthetic applications .
Synthetic Applications and Reaction Examples
1-Chloro-6-iodohexane serves as a valuable bifunctional building block in organic synthesis, with multiple documented applications in research and pharmaceutical development.
Documented Synthetic Transformations
Several specific synthetic applications have been documented in scientific literature:
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Reduction reactions: When treated with nickel(I) salen, 1-chloro-6-iodohexane produces 1,12-dichlorododecane as a major product, demonstrating an interesting dimerization process .
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Acetylide coupling: Reaction with sodium acetylide produces 8-chloro-1-octyne, providing access to functionalized alkynes .
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Synthesis of bioactive compounds: The compound has been used in the synthesis of (8Z,14Z)-13,13-dimethyleicosa-8,14-dien-11-ynoic acid, a compound designed as an inhibitor of prostaglandin cyclooxygenase. In this application, displacement of iodide from 1-chloro-6-iodohexane by the lithium salt of tetrahydro-2-(prop-2'-ynyloxy)pyran was a key synthetic step .
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Electrochemical transformations: Studies of its electrochemical reduction behavior at silver cathodes in dimethylformamide have revealed unique reaction pathways and mechanisms that differ from those observed with carbon cathodes .
These documented transformations highlight the synthetic versatility of this bifunctional molecule.
Parameter | Typical Specification |
---|---|
Purity | 95-98% (by GC) |
Appearance | Colorless to light yellow liquid |
Stabilization | Often stabilized with copper chips |
Packaging | Amber glass bottles, under inert gas |
Storage Requirements | -20°C, protected from light |
Commercial products may vary slightly in their exact specifications, with purity ranges typically between 95-98% depending on the supplier and intended use .
Common Impurities and Quality Considerations
Common quality considerations for commercial 1-chloro-6-iodohexane include:
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Potential for discoloration upon prolonged storage or light exposure
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Possible hydrolysis products if exposed to moisture
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Trace copper content in samples stabilized with copper chips
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Potential for iodine liberation upon decomposition
These quality factors should be considered when selecting material for sensitive synthetic applications .
Recent Research Applications
Scientific literature reveals several specific research applications of 1-chloro-6-iodohexane in contemporary chemical studies.
Electrochemical Research Applications
Recent electrochemical studies have utilized 1-chloro-6-iodohexane as a model compound for investigating reduction mechanisms at silver cathodes. These studies provide insights into:
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The role of electrode materials in determining reaction pathways for dihaloalkanes
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Comparison of mechanistic differences between 1-chloro-6-iodohexane and related compounds like 1-bromo-6-chlorohexane
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Potential applications in environmentally-friendly organic electrochemistry
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Fundamental understanding of electron transfer processes in halogenated compounds
This research contributes to the broader field of organic electrochemistry and green chemistry approaches to synthetic transformations .
Applications in Bioactive Compound Synthesis
The documented use of 1-chloro-6-iodohexane in the synthesis of bioactive compounds, particularly prostaglandin inhibitors, highlights its value in medicinal chemistry research. The specific example of its role in synthesizing (8Z,14Z)-13,13-dimethyleicosa-8,14-dien-11-ynoic acid demonstrates its utility in creating complex bioactive molecules through selective functionalization of its terminal positions .
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